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molecular formula C13H16FNO B3057701 4-(2-Fluorobenzoyl)-1-methylpiperidine CAS No. 84163-45-1

4-(2-Fluorobenzoyl)-1-methylpiperidine

Cat. No. B3057701
M. Wt: 221.27 g/mol
InChI Key: MSCURGXTUQIQQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04355037

Procedure details

To a suspension of 7.6 g of magnesium turnings in 25 ml of tetrahydrofuran was added a few drops of ethyl bromide, with stirring under nitrogen. After the reaction began, approximately 50.0 g of N-methyl-4-chloropiperidine in 125 ml of tetrahydrofuran was added dropwise at a rate such as to maintain moderate reflux. The reaction mixture was heated under reflux an additional hr, and 37.2 g of 2-fluorobenzonitrile in 50 ml of tetrahydrofuran was added dropwise. After completion of the addition, the reaction mixture was refluxed for two hrs, and stirred overnight at room temperature. The reaction mixture was poured into a solution of 85 g of ammonium chloride in 1200 ml of ice water and heated on a steam bath for 3 hrs. The mixture was cooled, extracted with benzene (3×250 ml), dried over anhydrous sodium sulfate, and the excess solvent was removed under reduced pressure to give 62.72 g (91%) of 4-(2-fluorobenzoyl)-1-methyl piperidine as an oil. A small amount of 4-(2-fluorobenzoyl)-1-methyl piperidine (1.0 g) was removed, dissolved in ether and a solution of ethereal hydrochloric acid was added. The precipitate was collected, dried and recrystallized from ethanol-ether (2×) to give 0.5 g of 4-(2-fluorobenzoyl)-1-methylpiperidine hydrochloride, mp, 167°-169°.
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
125 mL
Type
reactant
Reaction Step Two
Quantity
37.2 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
85 g
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
1200 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Mg].[CH3:2][N:3]1[CH2:8][CH2:7][CH:6](Cl)[CH2:5][CH2:4]1.[F:10][C:11]1[CH:18]=[CH:17][CH:16]=[CH:15][C:12]=1[C:13]#N.[Cl-].[NH4+].[O:21]1CCCC1>C(Br)C>[F:10][C:11]1[CH:18]=[CH:17][CH:16]=[CH:15][C:12]=1[C:13]([CH:6]1[CH2:7][CH2:8][N:3]([CH3:2])[CH2:4][CH2:5]1)=[O:21] |f:3.4|

Inputs

Step One
Name
Quantity
7.6 g
Type
reactant
Smiles
[Mg]
Name
Quantity
25 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
CN1CCC(CC1)Cl
Name
Quantity
125 mL
Type
reactant
Smiles
O1CCCC1
Step Three
Name
Quantity
37.2 g
Type
reactant
Smiles
FC1=C(C#N)C=CC=C1
Name
Quantity
50 mL
Type
reactant
Smiles
O1CCCC1
Step Four
Name
Quantity
85 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
ice water
Quantity
1200 mL
Type
solvent
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(C)Br

Conditions

Stirring
Type
CUSTOM
Details
with stirring under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to maintain moderate reflux
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux an additional hr
ADDITION
Type
ADDITION
Details
After completion of the addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed for two hrs
Duration
2 h
STIRRING
Type
STIRRING
Details
stirred overnight at room temperature
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
heated on a steam bath for 3 hrs
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with benzene (3×250 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the excess solvent was removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=O)C2CCN(CC2)C)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 62.72 g
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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